![molecular formula C7H11IO2 B14377108 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol CAS No. 88558-52-5](/img/structure/B14377108.png)
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol is an organic compound that features both an iodine atom and a hydroxyl group. This compound is of interest due to its unique structure, which combines an iodopropynyl group with a butanol backbone. It is used in various applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol typically involves the reaction of 3-iodoprop-2-yn-1-ol with butan-2-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of butan-2-ol attacks the iodopropynyl group, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives, such as azides or thiols.
科学的研究の応用
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving iodine.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting its interactions with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
類似化合物との比較
Similar Compounds
3-Iodoprop-2-yn-1-ol: Similar structure but lacks the butanol moiety.
3-Iodo-2-propynyl butylcarbamate: Contains a carbamate group instead of a hydroxyl group.
3-Iodoprop-2-yn-1-yl acetate: Features an acetate group instead of a hydroxyl group.
Uniqueness
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol is unique due to its combination of an iodopropynyl group with a butanol backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, which are not observed in its analogs.
特性
CAS番号 |
88558-52-5 |
|---|---|
分子式 |
C7H11IO2 |
分子量 |
254.07 g/mol |
IUPAC名 |
3-(3-iodoprop-2-ynoxy)butan-2-ol |
InChI |
InChI=1S/C7H11IO2/c1-6(9)7(2)10-5-3-4-8/h6-7,9H,5H2,1-2H3 |
InChIキー |
JQVSKKFGIVTTIY-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)OCC#CI)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)

![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
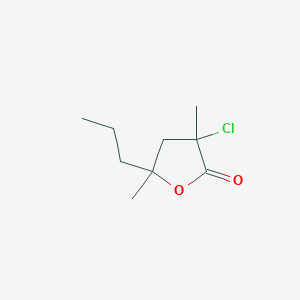
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
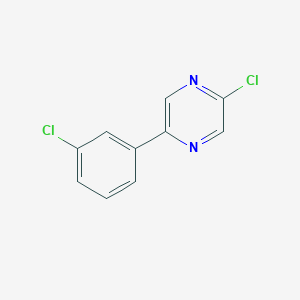
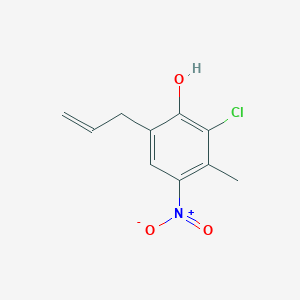

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
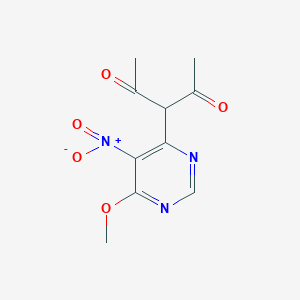
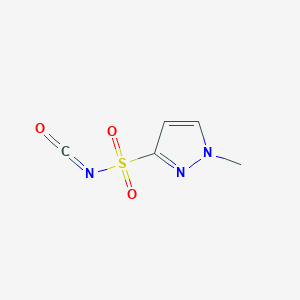
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
